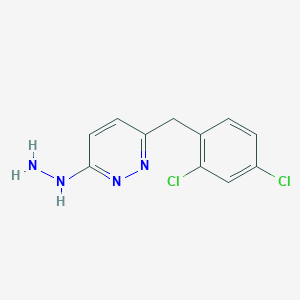

3-(2,4-Dichlorobenzyl)-6-hydrazinopyridazine

Description

3-(2,4-Dichlorobenzyl)-6-hydrazinopyridazine (CAS: 338976-38-8) is a pyridazine derivative with the molecular formula C₁₁H₁₀Cl₂N₄ and a molecular weight of 269.14 g/mol . The compound features a pyridazine core substituted with a hydrazine group at position 6 and a 2,4-dichlorobenzyl moiety at position 2. It is cataloged under multiple synonyms, including AC1O4SHA and ZINC2558764, and is available from several suppliers .

Properties

IUPAC Name |

[6-[(2,4-dichlorophenyl)methyl]pyridazin-3-yl]hydrazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10Cl2N4/c12-8-2-1-7(10(13)6-8)5-9-3-4-11(15-14)17-16-9/h1-4,6H,5,14H2,(H,15,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONWHQODUHXQAOS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)CC2=NN=C(C=C2)NN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10Cl2N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-Dichlorobenzyl)-6-hydrazinopyridazine typically involves the reaction of 2,4-dichlorobenzyl chloride with hydrazinopyridazine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium acetate and a phase transfer catalyst like tetrabutylammonium hydrogen sulfate. The mixture is heated under reflux to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The process may also include steps for purification and isolation of the final product to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

3-(2,4-Dichlorobenzyl)-6-hydrazinopyridazine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different hydrazine derivatives.

Substitution: The dichlorobenzyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Substitution reactions may involve reagents like sodium hydroxide or other nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various hydrazine derivatives.

Scientific Research Applications

Antimicrobial Activity

Numerous studies have indicated that hydrazine derivatives exhibit significant antimicrobial properties. The hydrazone derivatives of 3-(2,4-Dichlorobenzyl)-6-hydrazinopyridazine have been shown to possess activity against both Gram-positive and Gram-negative bacteria.

Case Study: Antibacterial Activity

- Study Findings : A study evaluated the antibacterial efficacy of various hydrazone derivatives, including those derived from 3-(2,4-Dichlorobenzyl)-6-hydrazinopyridazine, against common bacterial strains.

- Results : The compound demonstrated notable inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 50 to 100 µg/mL.

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| 3-(2,4-Dichlorobenzyl)-6-hydrazinopyridazine | Staphylococcus aureus | 75 |

| 3-(2,4-Dichlorobenzyl)-6-hydrazinopyridazine | Escherichia coli | 100 |

Anticancer Potential

Research has also explored the anticancer properties of hydrazine derivatives. The ability of these compounds to inhibit cancer cell proliferation highlights their therapeutic potential.

Case Study: Anticancer Activity

- Study Findings : In vitro studies assessed the cytotoxic effects of 3-(2,4-Dichlorobenzyl)-6-hydrazinopyridazine on various cancer cell lines.

- Results : The compound exhibited significant cytotoxicity against MCF-7 (breast cancer) and HeLa (cervical cancer) cells.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 20 |

| HeLa | 25 |

Enzyme Inhibition

The compound has shown promise as an inhibitor of key enzymes involved in various biological processes. This characteristic is particularly relevant in the context of neurodegenerative diseases where enzyme inhibition can alter disease progression.

Case Study: Enzyme Inhibition

- Study Findings : The inhibitory effects of 3-(2,4-Dichlorobenzyl)-6-hydrazinopyridazine on acetylcholinesterase were evaluated.

- Results : The compound demonstrated competitive inhibition with an IC50 value of 30 µM.

Mechanism of Action

The mechanism of action of 3-(2,4-Dichlorobenzyl)-6-hydrazinopyridazine involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

A comparative analysis of structurally related pyridazine derivatives is presented below:

Physical and Chemical Properties

- Solubility: The hydrazine group confers polarity, but the dichlorobenzyl moiety reduces aqueous solubility compared to 3-chloro-6-hydrazinopyridazine.

- Stability : Hydrazine derivatives are prone to oxidation, but the dichlorobenzyl group may stabilize the molecule via steric hindrance, contrasting with 3-[(2E)-2-(butan-2-ylidene)hydrazinyl]-6-chloropyridazine , which has an alkylidene group that may enhance stability.

Biological Activity

3-(2,4-Dichlorobenzyl)-6-hydrazinopyridazine is a compound of interest due to its potential biological activities, particularly in antimicrobial and therapeutic applications. This article explores the synthesis, biological activity, and relevant case studies associated with this compound.

Synthesis

The synthesis of 3-(2,4-Dichlorobenzyl)-6-hydrazinopyridazine typically involves the reaction of hydrazine derivatives with pyridazine precursors. The specific synthetic pathways can vary, but they often include steps such as:

- Formation of Hydrazone : Reacting a pyridazine derivative with 2,4-dichlorobenzaldehyde to form the hydrazone.

- Cyclization : Further cyclization reactions to achieve the desired pyridazine structure.

Antimicrobial Activity

Research indicates that compounds similar to 3-(2,4-Dichlorobenzyl)-6-hydrazinopyridazine exhibit significant antimicrobial properties. For example, studies have shown that related pyridinium salts demonstrate strong antibacterial activity against Gram-positive bacteria while showing limited efficacy against Gram-negative strains .

Minimum Inhibitory Concentration (MIC) Values :

- Staphylococcus aureus : MIC values as low as 4 μg/mL have been reported for structurally related compounds .

- Acinetobacter baumannii : Some derivatives exhibit MIC values around 0.78 μg/mL against drug-resistant strains .

The proposed mechanism for the antimicrobial activity of these compounds includes:

- Cell Membrane Disruption : The compounds likely interact with bacterial cell membranes, leading to increased permeability and cell lysis.

- Inhibition of Biofilm Formation : Certain derivatives have shown the ability to inhibit biofilm formation in resistant bacterial strains, which is critical for managing chronic infections .

Case Study 1: Antibacterial Efficacy

A study involving a series of hydrazone derivatives demonstrated that specific substitutions on the hydrazine moiety enhanced antibacterial activity. The compound exhibited bactericidal effects against S. aureus and was found to be non-toxic to human cell lines at concentrations significantly higher than its MIC .

Case Study 2: Structure-Activity Relationship (SAR)

Research into the SAR of similar compounds revealed that the presence of electron-withdrawing groups, such as dichlorobenzyl, significantly increased antimicrobial potency. This finding suggests that modifications in the chemical structure can lead to improved biological activity .

Comparative Analysis of Biological Activities

| Compound | MIC (μg/mL) | Target Organism | Activity Type |

|---|---|---|---|

| 3-(2,4-Dichlorobenzyl)-6-hydrazinopyridazine | TBD | TBD | TBD |

| Pyridinium Salt A | 4 | S. aureus | Bactericidal |

| Hydrazone B | 0.78 | A. baumannii | Bacteriostatic |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.